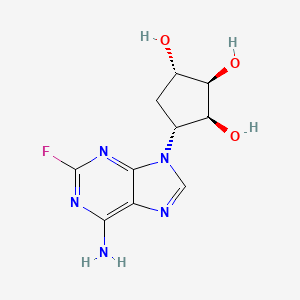

2-Fluoronoraristeromycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoronoraristeromycin, also known as this compound, is a useful research compound. Its molecular formula is C10H12FN5O3 and its molecular weight is 269.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Activity

Mechanism of Action:

2-Fluoronoraristeromycin acts primarily by inhibiting the S-adenosylhomocysteine hydrolase enzyme, which is crucial for viral RNA capping. This inhibition disrupts the replication of various RNA viruses, including coronaviruses such as MERS-CoV and SARS-CoV-2. The compound's structural modification with a fluorine atom enhances its binding affinity to the target enzyme, thereby increasing its antiviral potency .

Efficacy Against RNA Viruses:

Research has demonstrated that this compound exhibits significant antiviral effects in vitro:

- MERS-CoV: The compound has shown a reduction in viral progeny production by approximately 2.5 log units when applied before or shortly after infection .

- SARS-CoV-2: Although it displayed some cytotoxicity, low-micromolar concentrations effectively inhibited viral replication in cell-based assays .

Study 1: Inhibition of MERS-CoV

A study published in 2021 evaluated the antiviral effects of 6′,6′-difluoro-aristeromycin (a derivative of this compound) against MERS-CoV. The results indicated that treatment with this compound significantly reduced viral titers in Vero and MRC-5 cells. The study also noted the emergence of drug-resistant viral strains after prolonged exposure to the compound, indicating the need for further research into combination therapies to mitigate resistance development .

Study 2: Broad-Spectrum Antiviral Potential

Another investigation focused on the broader implications of fluorinated aristeromycins as potential antiviral agents. The study found that these compounds could inhibit various RNA viruses, including chikungunya and Zika viruses, suggesting their utility in developing broad-spectrum antiviral drugs .

Comparative Efficacy Table

Analyse Des Réactions Chimiques

Dihydroxylation and Stereochemical Control

The coupled product (9 ) undergoes dihydroxylation to introduce vicinal diol functionality:

-

Reagents : Osmium tetroxide (OsO₄), 4-methylmorpholine N-oxide (NMO)

-

Conditions : Acetone/water mixture

-

Product : Diol (10 )

This reaction proceeds with stereochemical control, yielding the cis-diol configuration critical for biological activity. OsO₄ facilitates syn-addition across the double bond .

Deprotection and Final Product Isolation

Sequential deprotection steps yield the final compound:

-

Boc Removal :

-

Deacetylation :

Alternative Synthetic Routes

A palladium-mediated coupling approach has also been explored:

-

Substrates : (1S,4R)-cis-4-acetoxy-2-cyclopenten-1-ol and sodium salt of 2-fluoroadenine

-

Product : (1S,4R)-4-(6-amino-2-fluoro-9H-purin-9-yl)cyclopent-2-en-1-ol

This method bypasses Boc protection but lacks detailed yield data in available literature .

Key Reaction Data Table

Comparative Analysis of Synthetic Efficiency

-

Boc Protection Advantage : The Mitsunobu route using bis-Boc-2-fluoroadenine achieves higher yields (88%) compared to unprotected substrates (<50%) due to improved solubility .

-

Stereochemical Outcomes : Both Mitsunobu and palladium routes retain the desired (1S,4R) configuration, critical for SAH hydrolase inhibition .

Mechanistic Insights

-

Mitsunobu Reaction : Proceeds via a radical mechanism, with DIAD and PPh₃ generating the required redox environment for nucleophilic substitution .

-

Dihydroxylation : OsO₄ mediates syn-addition, forming the cis-diol essential for mimicking natural nucleosides .

Research Implications

The optimized Mitsunobu protocol enables scalable synthesis of fluorinated carbocyclic nucleosides. The high yield and stereochemical fidelity of this route support further exploration of this compound derivatives for antiviral applications .

Propriétés

Formule moléculaire |

C10H12FN5O3 |

|---|---|

Poids moléculaire |

269.23 g/mol |

Nom IUPAC |

(1S,2R,3S,4R)-4-(6-amino-2-fluoropurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)5-9(15-10)16(2-13-5)3-1-4(17)7(19)6(3)18/h2-4,6-7,17-19H,1H2,(H2,12,14,15)/t3-,4+,6+,7-/m1/s1 |

Clé InChI |

AJVKXNXJKJUXAE-LPWJYYESSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |

SMILES canonique |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=C(N=C32)F)N |

Synonymes |

2-fluoronoraristeromycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.